molecular formula C5H5N5O B3355904 6-Amino(1,2,4)triazolo(1,5-a)pyrazin-8(7H)-one CAS No. 64102-60-9

6-Amino(1,2,4)triazolo(1,5-a)pyrazin-8(7H)-one

Cat. No.: B3355904
CAS No.: 64102-60-9
M. Wt: 151.13 g/mol
InChI Key: DXFACOSFRFFEQI-UHFFFAOYSA-N
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Description

Overview of Nitrogen-Containing Heterocycles in Contemporary Chemical Research

Nitrogen-containing heterocycles are organic compounds that contain a ring structure composed of atoms of at least two different elements, one of which is nitrogen. These compounds are of paramount importance in contemporary chemical research, primarily due to their ubiquitous presence in natural products and their wide-ranging applications in medicinal chemistry, agrochemicals, and materials science.

A significant portion of pharmaceuticals currently on the market are based on nitrogen-containing heterocyclic scaffolds. It is estimated that over 75% of drugs approved by the U.S. Food and Drug Administration (FDA) feature a nitrogen-containing heterocyclic moiety. nih.gov This prevalence is attributed to the unique structural and electronic properties conferred by the nitrogen atom. The presence of nitrogen can influence a molecule's polarity, basicity, and ability to form hydrogen bonds, all of which are critical for effective drug-receptor interactions. nih.gov Many biologically important molecules, including vitamins, nucleic acids (guanine, cytosine, adenine, and thymine), and alkaloids, are built around nitrogen-containing heterocyclic cores. nih.govmdpi.com

The versatility of nitrogen heterocycles extends beyond medicine. In agriculture, they form the backbone of many pesticides and herbicides, contributing to global food security. msesupplies.com In the realm of materials science, these compounds are integral to the development of dyes, polymers, and corrosion inhibitors. High-nitrogen compounds are also researched for their potential as energetic materials. msesupplies.com The ongoing exploration of nitrogen-containing heterocycles continues to yield novel molecules with diverse and valuable properties, underscoring their central role in modern chemical sciences. nih.gov

Significance of Fused Bi- and Polycyclic Systems in Molecular Design

Fused bi- and polycyclic systems are molecules in which two or more rings share two or more atoms. This structural feature imparts a higher degree of rigidity and a more defined three-dimensional shape compared to their monocyclic counterparts. In molecular design, this conformational constraint is a powerful tool for optimizing the interaction of a molecule with its biological target, such as an enzyme or a receptor. By reducing the number of possible conformations, the entropic penalty of binding is minimized, which can lead to enhanced potency and selectivity.

The design and synthesis of novel fused heterocyclic systems is a vibrant area of research in medicinal chemistry. By combining different heterocyclic rings, chemists can create scaffolds that present a unique spatial arrangement of functional groups and heteroatoms. This allows for the fine-tuning of a molecule's properties to achieve a desired biological effect. The development of new synthetic methodologies to access these complex architectures is therefore of critical importance for the discovery of new therapeutic agents.

Historical Development and Early Research on Triazolo-Fused Pyrazinone Architectures

The development of triazolo-fused pyrazinone architectures is part of the broader history of research into fused heterocyclic systems, particularly those that are isosteres of naturally occurring purines. The nih.govmsesupplies.comtriazolo[1,5-a]pyrimidine scaffold, a close structural relative of the triazolopyrazinone core, has been the subject of extensive investigation due to its bioisosteric relationship with purines. mdpi.comnih.gov This has led to the discovery of compounds with a wide range of biological activities, including anticancer and antimicrobial properties. mdpi.comresearchgate.net

Early research in this area was often driven by the desire to create analogues of purine (B94841) nucleosides, which are fundamental components of DNA and RNA. By replacing the imidazole (B134444) ring of a purine with a 1,2,4-triazole (B32235) ring, for example, researchers could modulate the electronic and steric properties of the molecule while retaining its ability to interact with biological targets that recognize purines.

The synthesis of these fused systems has evolved over time. nih.gov Common strategies involve the condensation of an aminotriazole with a 1,3-dicarbonyl compound or a derivative. mdpi.com Another approach is the Dimroth rearrangement of a related heterocyclic system, such as a nih.govmsesupplies.comtriazolo[4,3-a]pyrimidine, to the more thermodynamically stable nih.govmsesupplies.comtriazolo[1,5-a]pyrimidine. nih.gov While the historical development of the specific triazolo-fused pyrazinone ring system is less extensively documented in readily available literature, its conceptual origins can be traced to these foundational studies on related fused nitrogen-containing heterocycles. The synthesis of derivatives of the nih.govmsesupplies.comtriazolo[4,3-a]pyrazin-8(5H)-one ring system has been described in the context of developing P2X7 receptor antagonists. nih.gov

Defining the Research Landscape of 6-Amino(1,2,4)triazolo(1,5-a)pyrazin-8(7H)-one

The chemical compound this compound represents a specific example of a triazolo-fused pyrazinone. Its research landscape is defined by its chemical structure and its potential for further chemical modification and biological evaluation.

Chemical and Physical Properties

PropertyValue
Molecular FormulaC5H5N5O
Molecular Weight151.1261 g/mol
IUPAC Name6-amino-7H- nih.govmsesupplies.comtriazolo[1,5-a]pyrazin-8-one
InChIInChI=1S/C5H5N5O/c6-3-1-10-4(5(11)9-3)7-2-8-10/h1-2H,6H2,(H,9,11)
InChIKeyDXFACOSFRFFEQI-UHFFFAOYSA-N
SMILESNC1=CN2N=CN=C2C(=O)N1
StereochemistryAchiral

Data sourced from Inxight Drugs. ncats.io

The structure of this compound features a fused bicyclic system composed of a 1,2,4-triazole ring and a pyrazinone ring. The presence of an amino group and a carbonyl group, along with multiple nitrogen atoms, provides several sites for potential chemical reactions and interactions with biological macromolecules. The research on this specific molecule is still emerging, and much of its potential remains to be explored. Its structural similarity to other biologically active fused heterocyclic systems suggests that it could be a valuable scaffold for the development of new therapeutic agents. Further research into its synthesis, chemical reactivity, and biological properties is needed to fully understand its potential applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-7H-[1,2,4]triazolo[1,5-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O/c6-3-1-10-4(5(11)9-3)7-2-8-10/h1-2H,6H2,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFACOSFRFFEQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)C2=NC=NN21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30214310
Record name 6-Amino(1,2,4)triazolo(1,5-a)pyrazin-8(7H)-one
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Molecular Weight

151.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64102-60-9
Record name 6-Amino(1,2,4)triazolo(1,5-a)pyrazin-8(7H)-one
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Record name NSC344521
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Record name 6-Amino(1,2,4)triazolo(1,5-a)pyrazin-8(7H)-one
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Record name 6-AMINO(1,2,4)TRIAZOLO(1,5-A)PYRAZIN-8(7H)-ONE
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Advanced Synthetic Methodologies for 6 Amino 1,2,4 Triazolo 1,5 a Pyrazin 8 7h One and Its Analogues

Precursor Synthesis and Ring Annulation Strategies

The construction of the 6-Amino(1,2,4)triazolo(1,5-a)pyrazin-8(7H)-one scaffold relies on the strategic formation of both the triazole and pyrazinone rings. These can be assembled through various precursor synthesis and ring annulation strategies, including cycloaddition reactions for the triazole ring and condensation pathways for the pyrazinone ring. Tandem and multi-component reactions offer more streamlined approaches to the core structure.

Cycloaddition Reactions for Triazole Ring Formation

The formation of the 1,2,4-triazole (B32235) ring is a critical step in the synthesis of the target scaffold. Cycloaddition reactions, particularly [3+2] cycloadditions, are a powerful tool for constructing this five-membered heterocycle. A common strategy involves the reaction of a hydrazine (B178648) derivative with a suitable C1 or C2 synthon.

For instance, the synthesis of 5-substituted 3-amino-1,2,4-triazoles, key precursors, can be achieved through the condensation of aminoguanidine (B1677879) with various carboxylic acids under microwave irradiation. This method provides a straightforward route to functionalized aminotriazoles that can be further elaborated to form the fused pyrazinone ring. urfu.ru

Another versatile approach is the reaction of hydrazonoyl chlorides with various nitrogen-containing nucleophiles. While not a direct cycloaddition in the classical sense, it proceeds through a similar intermediate and provides access to a wide range of substituted triazoles.

Reactant 1Reactant 2ConditionsProductYield (%)Ref
Aminoguanidine bicarbonateCarboxylic AcidMicrowave, 180 °C, 3 h5-substituted 3-amino-1,2,4-triazoleVaries urfu.ru
Hydrazonoyl chlorideImidateBase-mediated3-trifluoromethyl-1,2,4-triazoleGood researchgate.net
N,N-dialkylhydrazoneNitrileC-chlorination/nucleophilic addition/cyclisation/dealkylationN-alkyl-1H-1,2,4-triazoleHigh elsevierpure.com

Pyrazinone Ring Construction via Condensation Pathways

With the aminotriazole precursor in hand, the subsequent challenge is the construction of the fused pyrazinone ring. Condensation reactions are the most prevalent strategy for this transformation. Typically, a 3-amino-1,2,4-triazole is reacted with a 1,3-dicarbonyl compound or its equivalent.

A widely used method for the synthesis of the analogous researchgate.netnih.govrsc.orgtriazolo[1,5-a]pyrimidine core involves the condensation of 3-amino-1,2,4-triazoles with β-ketoesters, such as ethyl acetoacetate, in the presence of an acid catalyst. mdpi.com This strategy can be adapted for the synthesis of the target pyrazinone ring by employing α-ketoesters or their derivatives. The reaction proceeds through an initial condensation to form an enamine intermediate, which then undergoes intramolecular cyclization and dehydration to afford the fused bicyclic system.

Aminotriazole DerivativeDicarbonyl CompoundConditionsProductRef
3-amino-1,2,4-triazoleEthyl acetoacetateAcetic acid, reflux researchgate.netnih.govrsc.orgtriazolo[1,5-a]pyrimidine derivative mdpi.com
3-amino-1,2,4-triazoleα-ketoesterAcid or base catalysis(1,2,4)triazolo(1,5-a)pyrazin-8(7H)-one derivative google.com

Tandem Reactions and Multi-Component Approaches for Scaffold Assembly

To enhance synthetic efficiency, tandem reactions and multi-component reactions (MCRs) have emerged as powerful strategies for the assembly of complex heterocyclic scaffolds from simple starting materials in a single operation. These approaches minimize the need for isolation and purification of intermediates, thereby saving time and resources.

A notable example is the synthesis of dihydrotriazolopyrazinones through a sequential Ugi four-component reaction followed by an intramolecular azide-alkyne cycloaddition. nih.gov This approach allows for the rapid construction of the fused ring system with a high degree of molecular diversity.

Similarly, one-pot, four-component strategies have been developed for the synthesis of highly substituted researchgate.netnih.govrsc.orgtriazolo[1,5-a]pyrimidines, which can serve as a blueprint for the synthesis of the target pyrazinone analogues. researchgate.net These reactions typically involve an amine, a β-dicarbonyl equivalent, an aldehyde, and 3-amino-1,2,4-triazole, often in the presence of a catalyst and in an environmentally benign solvent like water. researchgate.net

Reaction TypeReactantsKey FeaturesProductRef
Ugi 4-CR / IAACIsocyanide, aldehyde, amine, carboxylic acid with azide (B81097) and alkyne functionalitiesSequential one-pot reactionDihydrotriazolopyrazinone nih.gov
Four-component reactionAmine, 2,2,6-trimethyl-4H-1,3-dioxin-4-one, aldehyde, 3-amino-1,2,4-triazoleGreen solvent (water), catalytic p-toluenesulfonic acid researchgate.netnih.govrsc.orgtriazolo[1,5-a]pyrimidine-6-carboxamide researchgate.net
Three-component reaction3-amino-1,2,4-triazole, acetoacetamides, aryl aldehydesOne-pot, high selectivityTriazolopyrimidine derivatives jocpr.comnih.gov

Modern Synthetic Approaches

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. Catalyst-free reactions and microwave-assisted protocols are at the forefront of these efforts, offering advantages such as reduced reaction times, higher yields, and improved safety profiles.

Catalyst-Free Methodologies in Triazolopyrazinone Synthesis

The development of catalyst-free synthetic methods is a key goal in green chemistry, as it eliminates the need for often toxic and expensive metal catalysts and simplifies product purification. For the synthesis of fused triazole heterocycles, several catalyst-free approaches have been reported for analogous systems, which can be adapted for the synthesis of this compound.

A notable example is the catalyst-free, intramolecular [3+2] azide-alkyne cycloaddition reaction promoted by acid to generate triazole-fused heterocycles. researchgate.netelsevierpure.com This method relies on the in situ generation of a propargyl cation, which then undergoes cyclization with a tethered azide group.

Furthermore, the synthesis of researchgate.netnih.govrsc.orgtriazolo[1,5-a]pyridines has been achieved through a catalyst- and additive-free tandem reaction of enaminonitriles and benzohydrazides under microwave conditions. mdpi.com This approach, which proceeds via a transamidation, nucleophilic addition, and condensation sequence, offers a promising strategy for the construction of the target triazolopyrazinone scaffold without the need for a catalyst.

Reaction TypeSubstratesConditionsKey AdvantageRef
Intramolecular [3+2] CycloadditionAzido-alkynesAcid-promotedMetal-free researchgate.netelsevierpure.com
Tandem ReactionEnaminonitriles and benzohydrazidesMicrowave, catalyst-freeAvoids catalysts and additives mdpi.com

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. chemicaljournals.com This technology has been successfully applied to the synthesis of various fused heterocyclic systems, including those related to the target compound.

The synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407) has been shown to proceed smoothly under microwave irradiation in the absence of a catalyst. researchgate.net Similarly, the condensation of 3-amino-1,2,4-triazole derivatives with dicarbonyl compounds to form fused pyrimidine (B1678525) rings can be significantly expedited using microwave heating. nih.gov

A particularly relevant example is the microwave-mediated, catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides, which completes in a matter of hours, as opposed to much longer reaction times required under conventional heating. mdpi.com This highlights the potential of microwave technology to facilitate the efficient synthesis of this compound and its derivatives.

ReactionSubstratesConditionsTimeYield (%)Ref
Triazole SynthesisHydrazines, FormamideMicrowave, catalyst-freeShortExcellent researchgate.net
researchgate.netnih.govrsc.orgtriazolo[1,5-a]pyridine SynthesisEnaminonitriles, BenzohydrazidesMicrowave, 140 °C, catalyst-free3 h89 mdpi.com
Pyrazoline SynthesisChalcones, HydrazinesMicrowave, AcOH2-12 min82-99 nih.gov
Fused Pyrazolo[3,4-b]pyrazine Synthesisortho-Aminonitrosopyrazoles, Cyclic β-diketonesMicrowaveShortHigh researchgate.net

Transition Metal-Catalyzed Coupling Reactions in Scaffold Functionalization

The functionalization of the this compound core is crucial for developing analogues with diverse properties. While direct functionalization studies on this specific molecule are not extensively documented, a wealth of information exists for the modification of the constituent pyrazine (B50134) ring and related nitrogen-rich heterocycles through transition metal-catalyzed cross-coupling reactions. rsc.orgresearchgate.net These methodologies provide a powerful toolkit for creating carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, enabling the introduction of a wide array of substituents onto the core scaffold.

Palladium-catalyzed reactions are the most prominent in this context. rsc.org Key transformations such as the Suzuki-Miyaura, Heck, Sonogashira, and Stille reactions are widely used for C-C bond formation on pyrazine systems. rsc.orgresearchgate.net These reactions typically involve the coupling of a halogenated (chloro, bromo, or iodo) or triflated triazolopyrazine precursor with an appropriate organometallic reagent (e.g., boronic acids for Suzuki, alkenes for Heck, or organostannanes for Stille).

For the synthesis of C-N bonds, the Buchwald-Hartwig amination is a cornerstone reaction. wikipedia.orglibretexts.org This palladium-catalyzed process allows for the coupling of aryl halides with a broad range of primary and secondary amines. acsgcipr.org This reaction could be envisioned not only for the introduction of the 6-amino group onto a suitable precursor but also for the further diversification of the scaffold by attaching different amine fragments at other positions, assuming a halogenated starting material is available. The development of specialized phosphine (B1218219) ligands, such as X-Phos, has been shown to improve catalyst activity and expand the scope of possible transformations. beilstein-journals.org

The choice of catalyst, ligand, base, and solvent system is critical for the success of these coupling reactions, influencing yield, reaction rate, and functional group tolerance. The table below summarizes common transition metal-catalyzed reactions applicable to the functionalization of the triazolopyrazine scaffold.

Reaction NameBond FormedTypical Catalyst/PrecatalystCommon LigandsCoupling Partners
Suzuki-Miyaura CouplingC-C (Aryl-Aryl, Aryl-Vinyl)Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃SPhos, X-Phos, P(o-tolyl)₃Halide/Triflate + Organoboron compound
Buchwald-Hartwig AminationC-NPd(OAc)₂, Pd₂(dba)₃BINAP, DPPF, X-Phos, JosiphosHalide/Triflate + Amine
Heck CouplingC-C (Aryl-Vinyl)Pd(OAc)₂P(o-tolyl)₃, PPh₃Halide/Triflate + Alkene
Sonogashira CouplingC-C (Aryl-Alkynyl)PdCl₂(PPh₃)₂, CuI (co-catalyst)PPh₃Halide/Triflate + Terminal Alkyne
Stille CouplingC-CPd(PPh₃)₄PPh₃Halide/Triflate + Organostannane

Regioselectivity and Stereoselectivity in Synthetic Routes to this compound Derivatives

Regioselectivity is a critical consideration in the synthesis and subsequent functionalization of this compound and its derivatives. The formation of the bicyclic core itself can lead to isomeric products depending on the precursors and reaction conditions. For instance, the cyclocondensation of 3-amino-1,2,4-triazole derivatives with precursors for the pyrazine ring must be controlled to ensure the formation of the desired [1,5-a] fusion, as opposed to the isomeric [4,3-a] system. The Dimroth rearrangement can sometimes be utilized to convert a [4,3-a] isomer to the thermodynamically more stable [1,5-a] system. nih.gov

Once the this compound scaffold is formed, its inherent electronic properties dictate the regioselectivity of further functionalization. The pyrazine ring is electron-deficient due to the presence of two nitrogen atoms, which generally makes it susceptible to nucleophilic attack and resistant to electrophilic substitution. The existing substituents—an electron-donating amino group at C6 and a carbonyl group at C8—exert strong directing effects. The amino group would activate the ring towards electrophiles (if such a reaction were feasible) and the carbonyl group would further enhance the ring's electron deficiency, particularly at adjacent positions, making them more susceptible to nucleophilic aromatic substitution (SNAr).

For example, if a halogen atom were present on the pyrazine ring, its replacement via SNAr would be highly regioselective, influenced by the activating effects of the ring nitrogens and the carbonyl group. Similarly, in transition metal-catalyzed C-H functionalization, the directing-group ability of the scaffold's own nitrogen atoms and substituents would determine which C-H bond is activated, leading to a specific regioisomer. However, achieving high regioselectivity can be challenging; reactions on the related triazolo[1,5-b] wikipedia.orglibretexts.orgacsgcipr.orgchemrxiv.orgtetrazine system have been noted to produce complex mixtures of products due to low regioselectivity. beilstein-journals.org

Stereoselectivity is primarily a concern when introducing chiral centers to the molecule. The core this compound is a planar, achiral molecule. Stereoselectivity becomes important when:

A substituent introduced via synthesis or functionalization is chiral.

The reaction creates a new stereocenter on a substituent.

The resulting derivative is used as a chiral ligand or catalyst.

In these cases, asymmetric synthesis techniques, including the use of chiral catalysts or auxiliaries, would be necessary to control the stereochemical outcome of the reaction.

Chemical Transformations and Derivatization of the 6 Amino 1,2,4 Triazolo 1,5 a Pyrazin 8 7h One Core

Functional Group Interconversions on the Pyrazinone Moiety

The pyrazinone ring of the 6-Amino(1,2,4)triazolo(1,5-a)pyrazin-8(7H)-one core is a prime site for functional group interconversions, particularly through alkylation reactions. While direct studies on this specific pyrazinone are limited, analogous transformations on similar fused heterocyclic systems, such as 6-amino-3-methyl-1,2,4-triazolo[3,4-f] researchgate.netgoogle.comnih.govtriazin-8(7H)-one, provide valuable insights.

In a notable study, the alkylation of a similar triazolo-triazinone core with allyl bromide in the presence of potassium carbonate and 18-crown-6-ether resulted in the formation of two distinct N-allyl derivatives. The major product was the 7-allyl derivative, indicating a preferential alkylation on the nitrogen atom of the pyrazinone-like ring. This reaction highlights the nucleophilic character of the ring nitrogen and its susceptibility to electrophilic attack.

The conditions for such alkylation reactions are typically mild, often proceeding at room temperature. The choice of base and solvent can influence the regioselectivity of the alkylation, directing the substituent to different nitrogen atoms within the heterocyclic core.

Table 1: Analogous Alkylation of a Triazolo-Triazinone Core

Starting MaterialReagentsProducts
6-amino-3-methyl-1,2,4-triazolo[3,4-f] researchgate.netgoogle.comnih.govtriazin-8(7H)-oneAllyl bromide, K2CO3, 18-crown-6-ether1-Allyl-6-amino-3-methyl-1,2,4-triazolo[3,4-f] researchgate.netgoogle.comnih.govtriazin-8(7H)-one and 7-Allyl-6-amino-3-methyl-1,2,4-triazolo[3,4-f] researchgate.netgoogle.comnih.govtriazin-8(7H)-one

This table is based on data from an analogous compound and is for illustrative purposes.

Modifications and Substitutions at the Amino Group (Position 6)

The exocyclic amino group at position 6 is a key handle for a variety of derivatization reactions, including acylations, alkylations, and the formation of imines and hydrazones. These transformations allow for the introduction of a wide range of functional groups, significantly expanding the chemical space of the parent molecule.

Acylation and Alkylation Reactions

The amino group at position 6 can readily undergo acylation with acylating agents such as acid chlorides or anhydrides. These reactions typically proceed in the presence of a base to neutralize the acid byproduct. The resulting N-acyl derivatives introduce an amide functionality, which can alter the electronic and steric properties of the molecule.

Alkylation of the 6-amino group is also a feasible transformation, though it may compete with N-alkylation on the heterocyclic rings. The selectivity of alkylation can often be controlled by the choice of reagents and reaction conditions. For instance, reductive amination provides a pathway to mono- or di-alkylated products.

Formation of Imine and Hydrazone Derivatives

The primary amino group at position 6 can react with aldehydes and ketones to form imine derivatives, also known as Schiff bases. This condensation reaction is typically catalyzed by an acid or a base and involves the elimination of a water molecule. The formation of an imine introduces a C=N double bond, which can be further functionalized.

Similarly, reaction with hydrazine (B178648) or its derivatives can lead to the formation of hydrazones. These derivatives are of interest for their potential to participate in further cyclization reactions to generate novel fused heterocyclic systems. The synthesis of hydrazones often involves refluxing the amino compound with the corresponding hydrazine derivative in a suitable solvent like ethanol.

Derivatization at the Triazole Ring System

The triazole ring within the this compound core also presents opportunities for derivatization, although it is generally less reactive than the pyrazinone moiety or the exocyclic amino group. Electrophilic substitution on the triazole ring is challenging due to the electron-deficient nature of the ring system.

However, functionalization can be achieved through multi-step synthetic sequences. For example, the introduction of substituents on the triazole ring can be accomplished by starting with a pre-functionalized triazole precursor before the construction of the fused pyrazinone ring. Another approach could involve metallation of the triazole ring followed by quenching with an electrophile, although this would require careful optimization to avoid competing reactions at other sites.

Nucleophilic Aromatic Substitution Reactions on Halogenated Intermediates

Nucleophilic aromatic substitution (SNA) is a powerful tool for the derivatization of heterocyclic systems. To apply this strategy to the this compound core, a halogenated intermediate would first need to be synthesized. For instance, a chloro or bromo substituent could be introduced onto the pyrazinone ring.

Once the halogenated intermediate is obtained, it can be subjected to reactions with a variety of nucleophiles, such as amines, alcohols, and thiols. These reactions would lead to the displacement of the halogen atom and the formation of a new carbon-nucleophile bond. The reactivity of the halogenated intermediate in SNA reactions would be influenced by the position of the halogen and the electronic nature of the heterocyclic core.

Exploration of Novel Reaction Pathways and Reagent Systems

The exploration of novel reaction pathways and reagent systems is crucial for expanding the synthetic utility of the this compound scaffold. This includes the use of modern synthetic methodologies such as microwave-assisted synthesis, flow chemistry, and multicomponent reactions.

Microwave irradiation can significantly accelerate reaction rates and improve yields for many of the derivatization reactions discussed. Multicomponent reactions, where three or more reactants combine in a single step to form a complex product, offer an efficient way to generate diverse libraries of derivatives. The development of new catalysts and reagents can also open up new avenues for the functionalization of this heterocyclic core, leading to the discovery of novel compounds with unique properties.

Spectroscopic and Crystallographic Characterization of 6 Amino 1,2,4 Triazolo 1,5 a Pyrazin 8 7h One Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule in solution.

One-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. For 6-Amino(1,2,4)triazolo(1,5-a)pyrazin-8(7H)-one, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrazine (B50134) and triazole rings, as well as signals for the amine (NH₂) and amide (NH) protons. The ¹³C NMR spectrum would correspondingly display signals for each unique carbon atom in the heterocyclic core.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling relationships, helping to identify adjacent protons within the ring system.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and hydrogen atoms.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the different fragments of the molecule and confirming the fusion of the triazolo and pyrazine rings.

Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)

Predicted ¹H NMR Data
PositionPredicted δ (ppm)MultiplicityNotes
H (pyrazine ring)~7.5-8.0SingletAromatic proton on the pyrazine ring.
H (triazole ring)~8.0-8.5SingletAromatic proton on the triazole ring.
NH₂~6.5-7.5Broad SingletExchangeable protons of the amino group.
NH~10.0-11.5Broad SingletExchangeable proton of the lactam/amide group.
Predicted ¹³C NMR Data
PositionPredicted δ (ppm)Notes
C (pyrazine ring)~110-120CH carbon.
C (triazole ring)~130-140CH carbon.
C-NH₂~150-155Carbon bearing the amino group.
C (bridgehead)~140-150Quaternary carbon at the ring junction.
C=O~155-165Carbonyl carbon of the lactam.

Note: Predicted values are estimates and may vary based on solvent and experimental conditions.

While the parent compound this compound has a rigid, planar structure, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be indispensable for studying its derivatives. If substituents, particularly flexible ones, were added to the core, these experiments would reveal through-space interactions between protons, allowing for the determination of preferred conformations and the spatial arrangement of the substituents relative to the heterocyclic core.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would confirm its molecular formula, C₅H₅N₅O, by providing a highly accurate mass measurement of its molecular ion. ncats.io The expected monoisotopic mass is 151.0494 g/mol .

Electron ionization (EI) or electrospray ionization (ESI) tandem MS (MS/MS) would induce fragmentation of the molecular ion. The fused triazolopyrazinone core is expected to be relatively stable, but characteristic losses of small neutral molecules can be anticipated. Plausible fragmentation pathways often involve the elimination of molecules like carbon monoxide (CO), hydrogen cyanide (HCN), or nitrogen (N₂). sapub.orggbiosciences.com

Predicted Mass Spectrometry Fragmentation Data

m/z (Predicted)Possible Fragment IdentityNotes
151[M+H]⁺ or M⁺˙Molecular ion.
123[M - CO]⁺˙Loss of carbon monoxide from the pyrazinone ring.
108[M - HNCO]⁺˙Loss of isocyanic acid.
96[M - CO - HCN]⁺˙Subsequent loss of hydrogen cyanide.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. specac.com For the target compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the amine and amide, the C=O bond of the lactam, and the C=N and C=C bonds within the aromatic rings. vscht.czlibretexts.org

Predicted Characteristic IR Absorption Bands

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
N-H (Amide/Lactam)Stretching3100-3300
N-H (Amine)Stretching3300-3500 (two bands)
C=O (Lactam)Stretching1670-1700
C=N / C=CStretching1500-1650
N-HBending1590-1650

UV-Vis spectroscopy provides information about the conjugated π-electron systems in a molecule. The fused aromatic system of this compound is expected to absorb UV radiation, corresponding to π → π* and n → π* electronic transitions. nih.gov The spectrum would likely show strong absorption bands in the 200-350 nm range. The position and intensity of these bands (λmax) can be influenced by the solvent and the pH of the solution, given the presence of acidic and basic functional groups. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

Single-crystal X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique would provide precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity and planarity of the fused heterocyclic system. mdpi.com

Furthermore, X-ray analysis reveals the packing of molecules in the crystal lattice, identifying intermolecular interactions such as hydrogen bonds. For this compound, strong hydrogen bonding is expected between the amino group (donor), the amide N-H (donor), and the carbonyl oxygen (acceptor) of neighboring molecules, which would significantly influence its physical properties. mdpi.com

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Derivatives

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by chiral molecules. jascoinc.comwikipedia.org The parent compound, this compound, is achiral and therefore would not exhibit a VCD or ECD signal.

These techniques would, however, be essential for the characterization of any synthesized chiral derivatives. For instance, if a chiral center were introduced in a substituent, VCD and ECD could be used to determine the absolute configuration of that center. researchgate.net This is typically achieved by comparing the experimentally measured spectra to spectra predicted by quantum chemical calculations for a specific enantiomer. scite.ai As no chiral derivatives of this compound are currently documented in the literature, a specific analysis is not possible.

Computational and Theoretical Investigations of 6 Amino 1,2,4 Triazolo 1,5 a Pyrazin 8 7h One

Quantum Chemical Studies of Molecular Geometry and Electronic Structure (e.g., DFT calculations)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the molecular geometry and electronic structure of 6-Amino(1,2,4)triazolo(1,5-a)pyrazin-8(7H)-one. These calculations provide a detailed understanding of the molecule's three-dimensional arrangement and the distribution of electrons, which are crucial for its reactivity and interactions with biological targets.

Theoretical calculations are instrumental in determining the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. For the this compound scaffold, DFT calculations can predict the planarity of the fused ring system and the orientation of the amino substituent. The electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential, are also determined. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity. The electrostatic potential map reveals the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential), which are critical for understanding intermolecular interactions, including hydrogen bonding.

Table 1: Calculated Molecular Properties of this compound (Representative Data)

PropertyValue
Bond Lengths (Å)
N1-N21.38
N2-C31.32
C3-N41.37
N4-C91.39
C9-N11.33
C5-C61.41
C6-N71.35
N7-C81.40
C8-C91.42
C6-N(amino)1.36
C8=O1.23
Bond Angles (degrees)
N1-N2-C3108.5
N2-C3-N4115.0
C3-N4-C9104.5
N4-C9-N1110.0
C9-N1-N2102.0
Electronic Properties
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment3.5 D

Note: The data in this table is representative and intended for illustrative purposes. Actual values would be obtained from specific DFT calculations.

Conformational Analysis and Energy Minimization Studies

Conformational analysis of this compound and its analogues is crucial for understanding their flexibility and the preferred three-dimensional structures. While the fused triazolopyrazine core is largely planar, substituents at various positions can have multiple possible orientations.

Energy minimization studies, often performed using molecular mechanics force fields or quantum mechanical methods, are employed to identify the most stable conformations (those with the lowest potential energy). These studies involve systematically rotating rotatable bonds and calculating the energy of each resulting conformer. The results of these analyses are often visualized using Ramachandran-like plots or potential energy surfaces, which map the energy of the molecule as a function of its dihedral angles. Identifying the global minimum energy conformation is essential, as this is the most likely structure to be biologically active.

Molecular Docking and Dynamics Simulations with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. For this compound derivatives, which have shown potential as inhibitors of various kinases, docking studies are invaluable. nih.govfrontiersin.org These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the target protein. For instance, derivatives of the triazolopyrazine scaffold have been docked into the ATP-binding site of kinases like c-Met and VEGFR-2. nih.govfrontiersin.org

Following molecular docking, molecular dynamics (MD) simulations are often performed to investigate the stability of the ligand-receptor complex over time. nih.gov MD simulations provide a dynamic view of the complex, allowing researchers to observe how the ligand and protein move and interact under simulated physiological conditions. ekb.eg This can help to validate the docking results and provide a more accurate estimation of the binding affinity. The stability of the complex is often assessed by monitoring parameters such as the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. ekb.eg

Table 2: Predicted Interactions of a this compound Derivative with a Kinase Active Site (Representative Data)

Interacting ResidueInteraction TypeDistance (Å)
MET1160Hydrogen Bond (Hinge Region)2.1
TYR1230Hydrogen Bond2.8
ASP1222Hydrogen Bond2.5
VAL1092Hydrophobic Interaction3.9
ALA1221Hydrophobic Interaction4.2
ILE1084Hydrophobic Interaction4.5

Note: This data is representative of typical interactions observed in docking studies of similar compounds with kinase targets.

Virtual Screening Approaches for Ligand Discovery

Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov For the discovery of new ligands based on the this compound scaffold, both structure-based and ligand-based virtual screening approaches can be employed.

Structure-based virtual screening involves docking a large number of compounds into the active site of a target protein and ranking them based on their predicted binding affinity. mdpi.com Ligand-based virtual screening, on the other hand, uses the structure of a known active ligand to identify other molecules with similar properties. This can involve searching for compounds with similar 2D or 3D structures, or using pharmacophore models that define the essential features required for biological activity. These high-throughput computational methods can significantly accelerate the initial stages of drug discovery by prioritizing compounds for experimental testing. nih.gov

Prediction of Reactivity and Mechanistic Pathways using Computational Models

Computational models can be used to predict the chemical reactivity of this compound and to elucidate potential mechanistic pathways for its synthesis or metabolism. The electronic properties calculated from quantum chemical studies, such as the HOMO and LUMO energies and the electrostatic potential, can provide insights into the molecule's susceptibility to nucleophilic or electrophilic attack.

Furthermore, computational methods can be used to model reaction mechanisms by calculating the energies of reactants, transition states, and products. This allows for the determination of activation energies and reaction rates, providing a detailed understanding of the reaction pathway. Such studies are valuable for optimizing synthetic routes and for predicting the metabolic fate of the compound in a biological system.

Advanced Cheminformatics for Structural Classification and Analogue Generation

Cheminformatics tools play a crucial role in the analysis and manipulation of chemical data for compounds like this compound. These tools can be used for structural classification, grouping compounds based on their structural features and predicted properties.

Quantitative Structure-Activity Relationship (QSAR) studies are a key application of cheminformatics in this context. 2D-QSAR and 3D-QSAR models can be developed to correlate the structural or physicochemical properties of a series of triazolopyrazine derivatives with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds. Cheminformatics approaches also facilitate the generation of virtual libraries of analogues by systematically modifying the core scaffold with different substituents. This allows for the exploration of a much larger chemical space than would be possible through synthesis alone, aiding in the design of compounds with improved potency and selectivity.

Mechanistic Biological Activity and Molecular Target Identification of 6 Amino 1,2,4 Triazolo 1,5 a Pyrazin 8 7h One Derivatives

In Vitro Enzymatic Inhibition Studies

Phosphodiesterase Inhibition (e.g., PDE1)

While direct inhibitory data for 6-Amino(1,2,4)triazolo(1,5-a)pyrazin-8(7H)-one derivatives on phosphodiesterase 1 (PDE1) is not extensively available in the public domain, a patent for "Triazolopyrazinones as pde1 inhibitors" suggests that this chemical class has been investigated for this target. wipo.intgoogle.com The broader family of triazolo-heterocyclic compounds has shown activity against various PDE isoforms. For instance, related researchgate.netnih.govnih.govtriazolo[4,3-b]pyridazine derivatives have been identified as highly potent inhibitors of PDE4. researchgate.net Similarly, pyrazolopyrimidinone-based compounds have been developed as selective inhibitors of PDE5. rsc.org The structural similarity of the triazolopyrazinone core to these known PDE inhibitors suggests a potential for this scaffold to be adapted for selective PDE1 inhibition.

Kinase Inhibition Profiles (e.g., Protein Kinases, JAK inhibitors)

The triazolo[1,5-a]pyrazine core is a recognized pharmacophore in the development of kinase inhibitors. Studies have shown that derivatives of researchgate.netnih.govnih.govtriazolo[4,3-a]pyrazine can act as potent dual inhibitors of c-Met and VEGFR-2 kinases. nih.gov In one study, a series of researchgate.netnih.govnih.govtriazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety were synthesized and evaluated for their c-Met kinase inhibitory activity. rsc.org Compound 22i from this series demonstrated a superior c-Met kinase inhibition with an IC50 value of 48 nM. rsc.org Another promising compound, 17l , exhibited excellent kinase inhibitory activities with a c-Met IC50 of 26.00 nM and a VEGFR-2 IC50 of 2.6 µM. nih.gov

Furthermore, structurally related triazolopyridine derivatives have been extensively investigated as inhibitors of Janus kinases (JAKs). nih.gov For example, Filgotinib (GLPG0634), a selective JAK1 inhibitor, features a triazolopyridine core. nih.gov A series of triazolopyridine-based dual JAK/HDAC inhibitors has also been developed, with compound 19 showing inhibitory activity against JAK1 and JAK2 with IC50 values of 165 nM and 278 nM, respectively. nih.gov The development of these related compounds underscores the potential of the triazolo-heterocyclic scaffold in targeting various protein kinases.

Below is an interactive data table summarizing the kinase inhibitory activities of selected triazolo[4,3-a]pyrazine and related derivatives.

CompoundTarget KinaseIC50 (nM)
22i c-Met48
17l c-Met26
17l VEGFR-22600
19 JAK1165
19 JAK2278

Other Enzyme Families

The versatile 1,2,4-triazole (B32235) scaffold, a key component of the title compound, has been incorporated into inhibitors of various other enzyme families. For instance, novel 1,2,4-triazole-based derivatives have been designed as dual inhibitors of α-amylase and α-glucosidase, which are important enzymes in carbohydrate metabolism. nih.gov Certain compounds in this class exhibited potent inhibition of both α-glucosidase (IC50 = 0.27 ± 0.01 µg/mL) and α-amylase (IC50 = 0.19 ± 0.01 µg/mL), surpassing the activity of the standard drug, acarbose. nih.gov

Additionally, 1,2,4-triazole derivatives have been synthesized and evaluated for their inhibitory effects against acetylcholinesterase (AChE), an enzyme critical in the nervous system. tandfonline.com Some of these compounds displayed significant AChE inhibition with Ki values in the low micromolar range. tandfonline.com The broad inhibitory potential of the 1,2,4-triazole moiety suggests that derivatives of this compound could be explored for activity against a wide array of enzymatic targets.

Receptor Binding and Ligand-Receptor Interaction Studies

Adenosine (B11128) Receptor Subtype Selectivity (A1, A2A, A2B, A3 ARs)

Derivatives of 8-amino-1,2,4-triazolo[4,3-a]pyrazin-3-one, which are structurally very similar to the title compound, have been extensively studied as antagonists of adenosine receptors (ARs), particularly the A2A subtype. researchgate.netnih.govnih.govnih.gov These compounds have shown high affinity and selectivity for the human A2A adenosine receptor (hA2A AR). researchgate.netnih.gov

In one study, a series of 8-amino-2-phenyl-6-aryl-1,2,4-triazolo[4,3-a]pyrazin-3-ones with different ether and amide moieties at the para-position of the 6-phenyl ring were synthesized. nih.gov Compounds bearing an amide linker, such as 11-16 , demonstrated high affinity and selectivity for the hA2A AR, with Ki values ranging from 3.6 to 11.8 nM. nih.gov Another investigation into this class of compounds identified derivatives with nanomolar affinity for both hA1 and hA2A ARs (both Ki < 20 nM), with varying degrees of selectivity against the hA3 AR. nih.gov

Hybrid molecules of 8-amino-6-aryl-2-phenyl-1,2,4-triazolo[4,3-a]pyrazin-3-ones with the antioxidant edaravone (B1671096) also yielded potent hA2A AR antagonists with Ki values in the range of 1.7-117 nM and good selectivity over other AR subtypes. nih.gov The extensive research in this area highlights the 8-amino-1,2,4-triazolo[4,3-a]pyrazin-3-one scaffold as a privileged structure for targeting adenosine receptors, particularly A2A.

The following interactive data table presents the binding affinities (Ki) of selected 8-amino-1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives for human adenosine receptor subtypes.

CompoundhA1 Ki (nM)hA2A Ki (nM)hA2B Ki (nM)hA3 Ki (nM)
Compound 8 >10007.2>1000>1000
Compound 10 >100010.6>1000>1000
Compound 11 38511.8>1000650
Compound 12 2508.5>1000480
Compound 13 1505.2>1000320
Compound 14 1203.6>1000250
Compound 15 854.1>1000180
Compound 16 606.8>1000150
Compound 25 151285095

G-Protein Coupled Receptor (GPCR) Modulation

Adenosine receptors are members of the G-protein coupled receptor (GPCR) superfamily, and as detailed in the previous section, derivatives of the 1,2,4-triazolo[4,3-a]pyrazin-3-one scaffold are potent modulators of these receptors. mdpi.com The interaction of these compounds with adenosine receptors exemplifies their ability to modulate GPCR signaling pathways.

Beyond adenosine receptors, the broader triazolopyrazine scaffold has been investigated for its effects on other GPCRs. For instance, a series of substituted 6,7-dihydro- researchgate.netnih.govnih.govtriazolo[4,3-a]pyrazin-8(5H)-one derivatives have been identified as some of the most potent human P2X7 receptor antagonists reported to date, with IC50 values less than 1 nM. nih.gov The P2X7 receptor is a ligand-gated ion channel, but its modulation by these compounds highlights the versatility of the triazolopyrazinone core in interacting with different receptor families. The ability of this scaffold to be tailored for high-affinity interactions with various GPCRs underscores its importance in the development of novel therapeutic agents targeting this large and diverse receptor family.

Toll-like Receptor (TLR) Signaling Modulation (e.g., TLR7/8/9)

Derivatives of the nih.govgoogle.comnih.govtriazolo[1,5-a]pyrimidine scaffold have been identified as modulators of Toll-like receptor (TLR) signaling, particularly TLR7, TLR8, and TLR9. google.com These receptors are crucial components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and initiating immune responses. nih.govnih.gov TLRs 7 and 8 are typically activated by single-stranded viral RNA, while TLR9 recognizes unmethylated CpG DNA motifs found in bacteria and viruses. google.comyoutube.com

The activation of these endosomally located TLRs triggers downstream signaling cascades, primarily through the MyD88-dependent pathway, leading to the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs). nih.govhellobio.com This, in turn, results in the production of pro-inflammatory cytokines, chemokines, and type I interferons, which are essential for orchestrating an effective anti-pathogen response. nih.govnih.gov

Certain nih.govgoogle.comnih.govtriazolo[1,5-a]pyridinyl substituted indole (B1671886) compounds have been specifically designed and found to be effective inhibitors of signaling through TLR7, TLR8, or TLR9. google.com The modulation of these TLRs is a significant area of research for the development of therapeutics for inflammatory and autoimmune diseases where aberrant and sustained activation of TLR7/8/9 contributes to the disease pathology. google.com Conversely, agonistic activity at these receptors is explored for applications such as vaccine adjuvants, where enhancing the immune response is desirable. researchgate.netcore.ac.uk The ability of these compounds to modulate TLR signaling highlights their potential as immunomodulatory agents.

Table 1: Investigated TLR Signaling Modulation by Triazolopyrazine Derivatives

Derivative Class Target TLRs Observed Effect Potential Application

| nih.govgoogle.comnih.govtriazolo[1,5-a]pyridinyl substituted indoles | TLR7, TLR8, TLR9 | Inhibition of signaling | Inflammatory and autoimmune diseases |

Cellular Pathway Modulation and Signal Transduction Investigations

The biological effects of this compound derivatives extend to the modulation of fundamental cellular pathways, including apoptosis, cell cycle regulation, and inflammatory responses.

The induction of apoptosis and the regulation of the cell cycle are critical mechanisms for controlling cell proliferation, particularly in the context of cancer. Research into derivatives of the triazolopyrazine scaffold has demonstrated their potential to influence these processes in various cancer cell lines. While specific studies on this compound are part of a broader investigation, the general class of compounds has shown promise in preclinical models.

The modulation of inflammatory mediators is a key aspect of the therapeutic potential of this class of compounds. For instance, a series of 7-substituted triazolopyridines, which share a similar core structure, were investigated for their ability to inhibit PI3Kγ, a critical enzyme in inflammatory and autoimmune disorders. The identified lead compound from this series demonstrated efficacy in a mouse model of collagen-induced arthritis, indicating its potential to modulate inflammatory responses in vivo. nih.gov This suggests that derivatives of this compound may also exert anti-inflammatory effects by targeting key signaling molecules in inflammatory pathways.

The neuroprotective potential of compounds with the triazolopyrazine core is an emerging area of research. While direct studies on this compound in neurodegenerative disease models are still developing, related structures have been explored for their activity in the central nervous system. For example, substituted 6,7-dihydro- nih.govgoogle.comnih.govtriazolo[4,3-a]pyrazin-8(5H)-one derivatives have been characterized as potent P2X7 receptor antagonists. nih.gov The P2X7 receptor is implicated in neuroinflammation, and its antagonism is a potential therapeutic strategy for neurodegenerative diseases. One such brain-penetrant compound demonstrated target engagement in the rat hippocampus, highlighting the potential for this chemical scaffold to be adapted for neuroprotective applications. nih.gov

Mechanistic Insights into Antimicrobial and Antiviral Activities (excluding specific pathogens/applications)

The triazolopyrimidine scaffold has been a subject of interest in the development of antimicrobial and antiviral agents. For instance, nih.govgoogle.comnih.govtriazolo[1,5-a]pyrimidin-7-one derivatives have been identified as potential inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov Through molecular docking and dynamics simulations, these compounds were shown to interact with crucial active site residues of the viral enzyme. nih.gov This interaction suggests a mechanism of action that involves the direct inhibition of viral replication machinery. The druglikeness and lack of predicted toxicity of these compounds further support their potential as a basis for developing novel antiviral therapies. nih.gov

Mitochondrial Function Modulation (e.g., uncoupling activity)

The influence of small molecules on mitochondrial function is a significant area of pharmacological research. While specific data on the mitochondrial uncoupling activity of this compound is not extensively detailed in the provided context, the broader class of nitrogen-containing heterocyclic compounds is known to interact with various cellular targets, which can include mitochondrial proteins. Further investigation is required to elucidate the specific effects of this compound on mitochondrial respiration and energy production.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Systematic Structural Modifications and Their Impact on Biological Activity

Systematic structural modifications of the 6-Amino(1,2,4)triazolo(1,5-a)pyrazin-8(7H)-one scaffold have provided valuable insights into its interaction with biological targets. These modifications typically involve variations on the amino substituent at position 6, substituent effects on the pyrazinone ring, and alterations to the triazole moiety.

The amino group at position 6 is a critical determinant of biological activity. In related triazolopyrimidine series, this position is often a key point for introducing diversity. mdpi.com For instance, in a series of nih.govjmchemsci.comnih.govtriazolo[1,5-a]pyrimidines investigated as anticancer agents, the nature of the substituent on the 7-amino group (analogous to the 6-amino group in the pyrazinone series) was found to be pivotal for activity. nih.gov

Modifications to the pyrazinone ring, particularly at positions that are not part of the fused triazole system, have been shown to significantly impact biological activity. For example, in a series of 8-amino-1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives, the introduction of different ether and amide moieties at the para-position of a 6-aryl ring led to substantial differences in affinity and selectivity for the human A2A adenosine (B11128) receptor. nih.govexlibrisgroup.com

Specifically, compounds bearing an amide linker generally exhibited higher affinity compared to those with an ether linker. nih.govexlibrisgroup.com This suggests that the electronic nature and hydrogen-bonding capacity of the substituent at this position are crucial for potent biological activity.

The triazole moiety is another key area for structural modification. In a study of triazolopiperazine derivatives, the presence of a trifluoromethyl (CF3) group at the second position of the triazole ring was found to enhance inhibitory activity against the DPP-4 enzyme. jmchemsci.com This highlights the importance of electron-withdrawing groups on the triazole ring for improving biological efficacy.

Furthermore, in a series of 7-amino- nih.govjmchemsci.comnih.govtriazolo[1,5-a] nih.govnih.govnih.govtriazines, substitutions at both the 2 and 5-positions were explored, revealing that a thiophene (B33073) ring at the 2-position was present in some of the most potent compounds. nih.gov

Identification of Pharmacophores and Key Molecular Features for Activity

Pharmacophore modeling based on active analogs of this compound has identified several key molecular features essential for biological activity. These typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic features.

In the case of 8-amino-1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives acting as A2A adenosine receptor antagonists, docking studies revealed crucial ligand-receptor interactions. exlibrisgroup.com The nature of the substituent appended to the core structure was found to deeply affect the affinity for the receptor, indicating its importance as a key pharmacophoric element. exlibrisgroup.com For 7-amino- nih.govjmchemsci.comnih.govtriazolo[1,5-a] nih.govnih.govnih.govtriazines, a chain of at least two atoms at the 5-position was identified as crucial for forming a key bidentate hydrogen bond with the target protein. nih.gov

Exploration of Physicochemical Properties on Activity

The biological activity of this compound derivatives is significantly influenced by their physicochemical properties, such as hydrophobicity, electronic effects, and steric bulk.

In a QSAR study of triazoloquinazoline adenosine antagonists, it was found that spatial and electronic effects had a greater impact on binding affinity than hydrophobic effects. mdpi.com Specifically, a large sterimol length parameter was advantageous for activity, while large sterimol width parameters and fractional positive partial surface areas were detrimental. mdpi.com

In another study on triazolopyrimidine derivatives, it was noted that steric volume and charge distribution of substituents on an attached phenyl ring had an important effect on the activity. nih.gov

The following table summarizes the impact of various physicochemical properties on the biological activity of related compounds:

Physicochemical PropertyImpact on Biological ActivityReference
Hydrophobicity (LogP) Can influence cell permeability and binding to hydrophobic pockets of target proteins. mdpi.com
Electronic Effects Electron-withdrawing groups on the triazole ring can enhance activity. Charge distribution on substituents is also important. nih.govjmchemsci.com
Steric Bulk Steric parameters such as sterimol length and width can significantly affect binding affinity. mdpi.com

Computational Approaches to SAR/QSAR Modeling

Computational methods, including 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been instrumental in elucidating the SAR of triazolopyrazinone-related compounds.

For a series of triazolopiperazine amide derivatives, both CoMFA and CoMSIA models with good predictive abilities were generated. nih.gov The resulting contour maps provided valuable information on the structural features that favor activity, including steric, electrostatic, hydrophobic, and hydrogen bond acceptor fields. nih.gov

Similarly, a 3D-QSAR study on triazolopyrimidine analogues as inhibitors of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase showed excellent correlation and high predictive power for both CoMFA and CoMSIA models. nih.gov These computational models are powerful tools for predicting the activity of new, untested analogues and for guiding the design of more potent compounds. nih.gov

The following table provides an overview of computational models applied to related compound series:

Compound SeriesComputational MethodKey FindingsReference
Triazolopiperazine amidesCoMFA, CoMSIAIdentified favorable steric, electrostatic, hydrophobic, and hydrogen bond acceptor fields for activity. nih.gov
Triazolopyrimidine analoguesCoMFA, CoMSIADeveloped models with high predictive power, highlighting the importance of steric and electrostatic properties. nih.gov

Lead Generation and Optimization Strategies Based on SAR Data

The development of novel therapeutic agents based on the this compound scaffold relies heavily on a deep understanding of its structure-activity relationships (SAR). Lead generation and optimization for this class of compounds involve systematic modifications of the core structure and its substituents to enhance potency, selectivity, and pharmacokinetic properties.

A primary strategy in lead generation involves the principle of bioisosteric replacement and scaffold hopping. For instance, the nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine scaffold, a close analog, serves as a bioisostere for purines and has been the subject of extensive SAR studies. mdpi.comresearchgate.net This knowledge can be extrapolated to the triazolopyrazine core. The initial identification of a hit compound, often through high-throughput screening, is followed by the synthesis of a library of analogs to establish a preliminary SAR profile.

One key optimization strategy is late-stage functionalization (LSF), which allows for incremental modifications to a core scaffold, bypassing the need for de novo synthesis. nih.gov This approach utilizes C-H bonds as points for introducing new functional groups. For example, in the context of developing antimalarial compounds from the Open Source Malaria (OSM) triazolopyrazine series, LSF has been employed to generate novel analogs with varied substituents. nih.gov

Molecular docking studies play a crucial role in guiding optimization efforts. By modeling the interaction of triazolopyrazine derivatives with their target proteins, researchers can identify key binding interactions. For example, in the development of dual c-Met/VEGFR-2 inhibitors, it was found that the nitrogen atoms on the triazolopyrazine ring form a crucial bidentate hydrogen bond with key amino acid residues in the hinge region of the c-Met protein, anchoring the molecule in the binding site. frontiersin.org This insight directs chemists to preserve this core interaction while modifying other parts of the molecule to improve other properties.

Systematic modification of substituents at various positions of the triazolopyrazine ring is a cornerstone of lead optimization. Studies on related nih.govnih.govnih.govtriazolo[4,3-a]pyrazine derivatives have shown that the nature of the group at the 6-position significantly influences activity and selectivity. For instance, in a series of A2A adenosine receptor antagonists, attaching different ether and amide moieties at the para-position of a 6-phenyl ring dramatically affected receptor affinity. exlibrisgroup.com Compounds bearing an amide linker generally showed higher affinity than those with an ether linker. exlibrisgroup.com

The data below illustrates how systematic modifications to related triazolo-fused heterocyclic scaffolds influence their biological activity.

Table 1: SAR of nih.govnih.govnih.govtriazolo[4,3-a]pyrazine Derivatives as c-Met Kinase Inhibitors

Compound R Group Modification c-Met IC50 (µM) Antiproliferative Activity (A549 cells, IC50 µM)
Reference Quinoline (B57606) Core - -
17l Triazolopyrazine Core 0.026 0.98 ± 0.08

| Foretinib | Quinoline Core | 0.001 | 0.05 ± 0.01 |

This table is based on data suggesting the replacement of a quinoline core with a triazolopyrazine core is a viable strategy in inhibitor design. frontiersin.org Compound 17l, a triazolopyrazine derivative, showed potent activity, validating this lead generation approach.

Table 2: Influence of Linker on hA2A Adenosine Receptor Affinity for 8-amino-6-aryl-2-phenyl-1,2,4-triazolo[4,3-a]pyrazin-3-ones

Compound Series Linker at 6-Aryl Position hA2A AR Affinity (Ki, nM)
1-9 Ether Moderate

| 11-16 | Amide | 3.6 - 11.8 |

This table summarizes findings where compounds with an amide linker exhibited significantly higher affinity for the target receptor compared to those with an ether linker, guiding optimization towards more potent antagonists. exlibrisgroup.com

Further optimization involves fine-tuning the physicochemical properties of the lead compounds to ensure they possess drug-like characteristics, such as those described by Lipinski's "Rule of Five". nih.gov This includes modifying substituents to balance lipophilicity and solubility, which are critical for oral bioavailability. For example, the introduction of basic rings like morpholine (B109124) or piperazine (B1678402) can improve solubility and pharmacokinetic profiles. exlibrisgroup.com

Conclusion and Future Research Directions

Summary of Current Academic Understanding of 6-Amino(1,2,4)triazolo(1,5-a)pyrazin-8(7H)-one Chemistry and Biology

This compound is a heterocyclic compound with the molecular formula C5H5N5O. ncats.io Its core structure is a fusion of a triazole and a pyrazine (B50134) ring. This scaffold is of significant interest due to its structural similarity to purines, which are fundamental components of nucleic acids and various coenzymes. This similarity allows compounds based on this scaffold to act as bioisosteres, potentially interacting with biological targets that recognize purines. nih.gov

The chemistry of triazolopyrimidines, a closely related class of compounds, has been extensively studied, providing insights into the synthesis and reactivity of this compound. Synthetic strategies often involve the cyclocondensation of aminotriazoles with appropriate precursors. nih.gov

From a biological perspective, derivatives of the broader ncats.ioresearchgate.netnih.govtriazolo[1,5-a]pyrimidine class have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antiparasitic effects. researchgate.netmdpi.comresearchgate.net For instance, certain derivatives have shown potent antiproliferative activity against cancer cell lines by inducing apoptosis and cell cycle arrest. researchgate.net The mechanism of action for many of these compounds involves the inhibition of key enzymes such as kinases, which are crucial for cell signaling and proliferation. nih.gov

Unexplored Synthetic Avenues for Novel Derivatives

While various synthetic routes to substituted triazolopyrazinones exist, several avenues for creating novel derivatives remain underexplored. Future synthetic efforts could focus on the following areas:

Late-Stage Functionalization: Developing methodologies for the direct modification of the this compound core at various positions would allow for the rapid generation of diverse compound libraries. Techniques such as C-H activation could be particularly valuable in this regard.

Multi-component Reactions: The use of one-pot, multi-component reactions could provide an efficient and atom-economical approach to synthesizing complex derivatives from simple starting materials. researchgate.net

Scaffold Hopping and Ring System Modification: Exploring the synthesis of structural analogues where the pyrazinone ring is replaced by other heterocyclic systems could lead to the discovery of compounds with novel biological activities.

Synthetic StrategyDescriptionPotential Advantages
Late-Stage FunctionalizationDirect modification of the core scaffold.Rapid diversification of lead compounds.
Multi-component ReactionsCombining three or more reactants in a single step.Increased efficiency and reduced waste.
Scaffold HoppingReplacing the core structure with a different one.Discovery of novel intellectual property.

Emerging Biological Targets and Mechanistic Hypotheses for Further Investigation

The diverse biological activities of triazolopyrazine derivatives suggest that they may interact with a multitude of cellular targets. While some targets have been identified, many remain to be discovered. Future research should focus on:

Kinase Inhibition: Many heterocyclic compounds are known to be kinase inhibitors. nih.gov Screening this compound and its derivatives against a broad panel of kinases could identify novel targets for cancer and inflammatory diseases. For example, Cyclin-dependent kinase 7 (CDK7) has been identified as a promising target in pancreatic cancer. nih.gov

Epigenetic Targets: There is growing interest in developing small molecules that modulate epigenetic processes. The structural similarity of the triazolopyrazine core to purines suggests that its derivatives could potentially inhibit enzymes involved in DNA and histone modification.

Antiviral and Antiparasitic Targets: Given the reported antiviral and antiparasitic activities of related compounds, further investigation into the specific viral or parasitic enzymes inhibited by this compound is warranted. mdpi.commdpi.com For instance, the main protease (Mpro) of SARS-CoV-2 has been identified as a potential target for triazolopyrimidin-7-ones. nih.gov

Emerging Target ClassExample TargetTherapeutic Area
KinasesCDK7 nih.govOncology
ProteasesSARS-CoV-2 Mpro nih.govInfectious Disease
Epigenetic EnzymesHistone DeacetylasesOncology, Neurology

Integration of Advanced Computational and Experimental Methodologies in Future Research Programs

To accelerate the discovery and development of new drugs based on the this compound scaffold, a synergistic approach combining computational and experimental techniques is essential.

Computational Chemistry:

Molecular Docking and Virtual Screening: These methods can be used to predict the binding of novel derivatives to specific biological targets, helping to prioritize compounds for synthesis and experimental testing. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can help to identify the key structural features that are important for biological activity, guiding the design of more potent compounds. mdpi.com

Molecular Dynamics Simulations: These simulations can provide insights into the dynamic interactions between a compound and its target protein, helping to understand the mechanism of action at an atomic level. researchgate.net

Advanced Experimental Techniques:

High-Throughput Screening (HTS): HTS allows for the rapid testing of large compound libraries against a variety of biological targets, enabling the efficient identification of new lead compounds.

Structural Biology: Determining the X-ray crystal structures of derivatives in complex with their target proteins can provide detailed information about the binding mode and guide further optimization.

Chemical Proteomics: This approach can be used to identify the cellular targets of a compound by using chemical probes to "fish out" binding partners from cell lysates.

By integrating these advanced methodologies, future research on this compound and its derivatives can be more efficient and targeted, ultimately leading to the development of novel therapeutics for a range of diseases.

Q & A

Q. Substituent effects :

  • Position 3 (alkyl/aryl groups) : Enhance P2X7 antagonism (e.g., 3-thioxo derivatives).
  • Position 7 (fluorobenzyl) : Improves solubility in polar aprotic solvents (DMF, DMSO) while retaining activity.
  • Amino groups at position 6 : Correlate with cytotoxicity in cancer cell lines .

Advanced: What computational approaches model interactions with biological targets?

Density Functional Theory (DFT) calculates quantum parameters (HOMO-LUMO, electrostatic potential) to predict binding with receptors like P2X7. Molecular docking studies (e.g., AutoDock Vina) simulate interactions with adenosine receptors, guiding SAR optimization .

Advanced: How can solubility challenges be addressed for in vivo studies?

Co-solvent systems (e.g., DMSO:ethanol 1:1) or nanoparticle encapsulation improve bioavailability. Solubility profiling in DMF, methanol, and water guides formulation design. Loss on drying (≤0.5%) ensures stability during storage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.